molecular formula C14H19NO2S B8750343 1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane

1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane

Cat. No.: B8750343
M. Wt: 265.37 g/mol
InChI Key: QILNLRWAPRXMLJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(4-methylphenyl)sulfonyl]-1-Azaspiro[2.5]octane is a useful research compound. Its molecular formula is C14H19NO2S and its molecular weight is 265.37 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C14H19NO2S

Molecular Weight

265.37 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonyl-1-azaspiro[2.5]octane

InChI

InChI=1S/C14H19NO2S/c1-12-5-7-13(8-6-12)18(16,17)15-11-14(15)9-3-2-4-10-14/h5-8H,2-4,9-11H2,1H3

InChI Key

QILNLRWAPRXMLJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2CC23CCCCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of dried Chloramine-T (5.10 g, 20.76 mmol) in CH3CN (100 mL) under a nitrogen atmosphere methylenecyclohexane (9.98 g, 104 mmol) was added. Phenyltrimethylammonium tribromide (7.80 g, 20.76 mmol) was added in three portions over 10 min. The mixture was stirred at room temperature for 16 hours. The solvent was evaporated and the residue was partitioned between dichloromethane and water. The organic layer was dried over Na2SO4 and the solvent was evaporated. The residue was chromatographed on silica gel with an ISCO Combiflash using EtOAc/hexanes (5-30% gradient) to afford the title compound as a white solid (2.66 g).
Quantity
5.1 g
Type
reactant
Reaction Step One
Quantity
9.98 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
7.8 g
Type
reactant
Reaction Step Two

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